3-Bromo-5-chloropyridin-4-amine
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Overview
Description
3-Bromo-5-chloropyridin-4-amine is a heterocyclic organic compound with the molecular formula C5H4BrClN2. It is a derivative of pyridine, characterized by the presence of bromine and chlorine substituents at the 3rd and 5th positions, respectively, and an amino group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloropyridin-4-amine typically involves halogenation reactions. One common method is the bromination of 5-chloropyridin-4-amine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at a low level to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloropyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.
Reduction Reactions: The compound can be reduced to form 3-chloro-5-aminopyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Various substituted pyridines depending on the nucleophile used.
Coupling: Biaryl compounds with diverse functional groups.
Reduction: 3-Chloro-5-aminopyridine.
Scientific Research Applications
3-Bromo-5-chloropyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It serves as a building block for the synthesis of bioactive molecules and probes for studying biological processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloropyridin-4-amine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its target .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-chloropyridin-4-amine: Similar structure but with the chlorine atom at the 2nd position.
4-Amino-3-bromo-2-chloropyridine: Differing in the position of the amino group and chlorine atom.
5-Bromo-2-chloropyridin-4-amine: Similar but with the bromine and chlorine atoms at different positions.
Uniqueness
3-Bromo-5-chloropyridin-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of complex organic compounds .
Properties
IUPAC Name |
3-bromo-5-chloropyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEIEXVBLCRZCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652979 |
Source
|
Record name | 3-Bromo-5-chloropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159783-78-5 |
Source
|
Record name | 3-Bromo-5-chloropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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